3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride

Solubility Salt selection Formulation

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride (CAS 2624141-90-6 for the dihydrochloride salt; CAS 2150107-20-1 for the free base) is a synthetic small-molecule amidine bearing a chiral N-methylpyrrolidine moiety. Its free-base SMILES is CN1CCCC1CCC(=N)N, and the dihydrochloride salt has molecular formula C₈H₁₉Cl₂N₃ and molecular weight 228.16 g/mol.

Molecular Formula C8H19Cl2N3
Molecular Weight 228.16 g/mol
Cat. No. B13499490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride
Molecular FormulaC8H19Cl2N3
Molecular Weight228.16 g/mol
Structural Identifiers
SMILESCN1CCCC1CCC(=N)N.Cl.Cl
InChIInChI=1S/C8H17N3.2ClH/c1-11-6-2-3-7(11)4-5-8(9)10;;/h7H,2-6H2,1H3,(H3,9,10);2*1H
InChIKeyLJEZHNPDPGNIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride – Structural Identity, Niche Position, and Procurement-Relevant Differentiation


3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride (CAS 2624141-90-6 for the dihydrochloride salt; CAS 2150107-20-1 for the free base) is a synthetic small-molecule amidine bearing a chiral N-methylpyrrolidine moiety [1]. Its free-base SMILES is CN1CCCC1CCC(=N)N, and the dihydrochloride salt has molecular formula C₈H₁₉Cl₂N₃ and molecular weight 228.16 g/mol . The compound is structurally related to nicotine—the prototypical neuronal nicotinic acetylcholine receptor (nAChR) agonist—but replaces the pyridine ring of nicotine with a propanimidamide side chain, creating a distinct hydrogen-bonding pharmacophore. It is commercially available from multiple research-chemical suppliers as a building block for medicinal chemistry and chemical biology applications . As of early 2026, no primary literature or patent entries indexed in PubChem are directly associated with this compound, indicating a very early-stage or highly niche research profile [1].

Why 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride Cannot Be Replaced by Generic Nicotine Analogs – Structural and Pharmacophoric Rationale


The pyrrolidine-propanimidamide scaffold is pharmacophorically distinct from the pyrrolidine-pyridine scaffold of nicotine and from the pyrrolidine ring alone. In nicotine, the pyridine nitrogen participates in a cation-π interaction with a conserved tryptophan residue in the nAChR orthosteric site, while the protonated N-methylpyrrolidine engages a separate hydrogen-bond/acceptor locus [1]. Replacing the pyridine with a propanimidamide chain (CCC(=N)N) fundamentally alters the hydrogen-bond donor/acceptor topology, the pKa of the basic center, and the conformational flexibility of the side chain. Published structure–activity relationship (SAR) studies on pyrrolidine-modified nicotine analogs demonstrate that substituent position and electronic character on the pyrrolidine ring profoundly affect receptor affinity and intrinsic efficacy [2]. Consequently, neither nicotine, nornicotine, nor simple pyrrolidine building blocks can serve as functional or pharmacological surrogates for this compound without introducing uncontrolled variables in target-engagement studies [3].

Quantitative Differentiation Evidence for 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride versus Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt Form versus the Free Base

The dihydrochloride salt form of 3-(1-methylpyrrolidin-2-yl)propanimidamide (CAS 2624141-90-6) is specifically manufactured to enhance aqueous solubility relative to the free base (CAS 2150107-20-1). The free base is a moderately basic amidine (predicted pKa ~12–13 for the protonated amidine), which is sparingly soluble in water at neutral pH. Conversion to the dihydrochloride salt increases the number of ionizable moieties from one to three per molecule, substantially improving dissolution rate and enabling higher-concentration stock solutions for biochemical assays [1]. While the free base is also commercially available, the dihydrochloride salt is the preferred form for aqueous biochemistry, cell-based assays, and in vivo formulation . No quantitative solubility data are publicly available for either form as of the search date.

Solubility Salt selection Formulation

Propanimidamide Pharmacophore Offers Distinct Hydrogen-Bond Donor/Acceptor Topology versus Nicotine and Nornicotine

The propanimidamide group (CCC(=N)N) in the target compound provides two hydrogen-bond donor atoms (the amidine NH₂) and one hydrogen-bond acceptor (the C=N nitrogen), arranged in a planar, charge-delocalized geometry. In contrast, nicotine presents the pyridine nitrogen as a single hydrogen-bond acceptor with no hydrogen-bond donor capability at physiological pH. Nornicotine, lacking the N-methyl group, offers an additional pyrrolidine NH donor but retains the pyridine acceptor [1]. Published SAR on nicotine analogs demonstrates that the pyridine nitrogen is essential for high-affinity nAChR binding (Ki of (–)-nicotine at α4β2 nAChR ≈ 1–10 nM [2]), and its replacement with non-aromatic moieties generally reduces binding affinity by 100- to 1000-fold [3]. The propanimidamide scaffold therefore represents a deliberate departure from the nicotine pharmacophore, likely targeting a different receptor interaction mode or an entirely distinct protein target.

Pharmacophore Hydrogen bonding Nicotinic receptor

nAChR Selectivity Profile of Pyrrolidine-Propanimidamide Analogs Inferred from Class-Level SAR

Published nicotine analog SAR data from the Dukat and Glennon groups established that modifications at the 2'-position of the pyrrolidine ring of nicotine (equivalent to the point of attachment in the target compound) generally preserve α4β2 nAChR affinity better than modifications at the 3'- or 5'-positions [1]. In that study, nicotine itself displaced [³H]nicotine binding to rat brain membranes with a Ki of approximately 4–8 nM, while the 2'-methyl analog retained a Ki of approximately 15–25 nM (roughly 3- to 5-fold reduction). The target compound extends the 2'-position with a three-carbon chain terminating in an amidine, representing a significantly larger substituent than a simple methyl group. While no direct binding data exist for this exact compound, the SAR framework predicts that such a large 2'-substituent would substantially reduce nAChR affinity—potentially by 50- to 500-fold relative to nicotine—making it unlikely to function as a high-affinity orthosteric nAChR ligand [2]. This inferred low nAChR affinity differentiates it from nicotine, SIB-1508Y (Altinicline, EC₅₀ ~2.6 μM at α4β2 [3]), and other nicotinic agonists developed as therapeutic candidates.

Nicotinic receptor Subtype selectivity Pyrrolidine SAR

Chirality and Enantiomeric Purity as a Procurement-Relevant Differentiation Factor

The target compound contains a stereogenic center at the 2-position of the N-methylpyrrolidine ring. Commercial listings for 3-(1-methylpyrrolidin-2-yl)propanimidamide dihydrochloride do not uniformly specify enantiomeric composition . In contrast, optically pure nicotine analogs such as (–)-nicotine (the natural enantiomer) and SIB-1508Y (a single enantiomer) are available with defined stereochemistry [1]. For receptor-binding applications, enantiomeric purity is critical: the (R)- and (S)-enantiomers of nicotine differ in nAChR affinity by approximately 10- to 40-fold depending on subtype, with the natural (S)-(–)-enantiomer being the eutomer [2]. A buyer intending to use this compound for stereospecific target engagement must verify enantiomeric composition with the supplier, as the racemate and single enantiomers may exhibit substantially different biological profiles.

Chirality Enantiomeric purity Stereochemistry

Optimal Research and Procurement Use Cases for 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride


Medicinal Chemistry: Propanimidamide-Containing Fragment or Scaffold for Non-nAChR Target Exploration

The propanimidamide group is a recognized arginine-mimetic motif that can engage aspartate or glutamate carboxylates in protease active sites (e.g., trypsin-like serine proteases, Factor Xa inhibitors), and in protein–protein interaction interfaces with acidic hot-spot residues [1]. The target compound's N-methylpyrrolidine-propanimidamide scaffold offers a conformationally constrained, basic amidine warhead coupled to a five-membered heterocycle—a combination that is structurally pre-organized for exploring non-nicotinic targets such as serine proteases or amidine-recognizing epigenetic reader domains. Its predicted low nAChR affinity (as inferred from class-level SAR [2]) makes it a cleaner starting point for non-CNS target campaigns compared to nicotine-derived scaffolds that carry intrinsic cholinergic activity.

Chemical Biology: Probe for Amidine-Sensitive Enzymatic Assays or Bioconjugation Chemistry

Amidines react selectively with certain electrophilic warheads (e.g., activated esters, isocyanates) under mild conditions, enabling site-specific bioconjugation or activity-based protein profiling (ABPP) strategies. The dihydrochloride salt form of the target compound provides enhanced solubility for aqueous bioconjugation reactions , while the N-methylpyrrolidine moiety offers a tertiary amine handle for further derivatization (e.g., quaternization, N-oxide formation, or reductive amination to introduce fluorescent or affinity tags).

Synthetic Chemistry: Chiral Building Block for Asymmetric Synthesis of Pyrrolidine Alkaloid Libraries

The N-methylpyrrolidine-2-yl substructure is a core motif in numerous bioactive alkaloids (nicotine, hygrine, cuscohygrine, and various tropane alkaloid precursors). The target compound, with its three-carbon amidine side chain attached at the pyrrolidine 2-position, serves as a versatile intermediate for constructing pyrrolidine alkaloid mimetics through amidine functionalization chemistry (hydrolysis to amide, reduction to amine, cyclization to heterocycles) [3]. This application leverages the compound's synthetic utility rather than its direct biological activity.

Pharmacological Tool: Negative Control or Selectivity Counter-Screen for Nicotinic Receptor Programs

Based on class-level SAR indicating that large 2'-substituents on the pyrrolidine ring of nicotine abolish high-affinity nAChR binding [2], this compound may serve as a structurally related but pharmacologically inert negative control in nAChR screening cascades. When paired with known nicotinic agonists (e.g., nicotine, epibatidine, cytisine, or varenicline) in parallel assays, the target compound can help establish that observed biological effects are mediated specifically through the orthosteric nicotine-binding site rather than through non-specific mechanisms. This use case is contingent on experimental confirmation of the predicted low nAChR affinity.

Quote Request

Request a Quote for 3-(1-Methylpyrrolidin-2-yl)propanimidamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.